2-(aminomethyl)-N-methylcyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-(aminomethyl)-N-methylcyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-10-8-5-3-2-4-7(8)6-9/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
QTTMOEDONWOFKK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCCC1CN |
Origin of Product |
United States |
Synthesis and Advanced Synthetic Methodologies for 2 Aminomethyl N Methylcyclohexan 1 Amine
Retrosynthetic Analysis of 2-(aminomethyl)-N-methylcyclohexan-1-amine
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. icj-e.org For this compound, the analysis reveals several plausible disconnection points.
The most apparent disconnections are the carbon-nitrogen (C-N) bonds.
Disconnection of the N-methyl group: A primary retrosynthetic step is the disconnection of the methyl group from the secondary amine. This simplifies the target molecule to a precursor, 2-(aminomethyl)cyclohexan-1-amine, and suggests a final synthetic step of selective N-methylation. This approach is advantageous if the precursor diamine is accessible.
Disconnection of the aminomethyl group: An alternative C-N bond disconnection is at the aminomethyl substituent. This leads to a synthon corresponding to a 2-(N-methylamino)cyclohexyl cation and an aminomethyl anion, which points to starting materials like 2-(N-methylamino)cyclohexanecarbaldehyde or its corresponding nitrile or acid derivative. These precursors could be synthesized from 2-functionalized cyclohexanones.
Simultaneous C-N disconnections: A more fundamental approach involves disconnecting both C-N bonds from the cyclohexane (B81311) ring. This strategy leads back to a key starting material: a cyclohexanone (B45756) derivative with a functional group at the adjacent carbon, such as 2-oxocyclohexanecarbonitrile. This precursor contains the necessary carbon skeleton and functional handles to introduce both amine groups, for instance, through sequential or one-pot reductive amination procedures.
This analysis highlights that routes originating from functionalized cyclohexanone precursors are particularly powerful for constructing the core structure of the target molecule.
Direct Synthesis Approaches to Substituted Cyclohexan-1-amines
Direct methods for synthesizing the diamine framework often begin with cyclohexanone or cyclohexane precursors, upon which the amino functionalities are installed.
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This reaction typically proceeds in one pot by reacting a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com
For the synthesis of this compound, a potential starting material is 2-oxocyclohexanecarbonitrile. The synthesis could proceed via the following steps:
Initial Reductive Amination: The ketone carbonyl group is reacted with methylamine (B109427) in the presence of a reducing agent to form 2-(methylamino)cyclohexanecarbonitrile.
Nitrile Reduction: The nitrile group is subsequently reduced to a primary amine.
Alternatively, the reduction of both the ketone and the nitrile can sometimes be achieved simultaneously. The choice of reducing agent is critical for controlling the reaction's outcome. Common reducing agents and catalysts for this transformation are summarized in the table below.
| Reducing System | Typical Substrates | Key Characteristics |
|---|---|---|
| H₂ / Palladium (Pd), Platinum (Pt), or Nickel (Ni) | Ketones, Aldehydes, Imines, Nitriles | Catalytic hydrogenation is highly effective and atom-economical. Can reduce multiple functional groups. Reaction conditions (pressure, temperature) can be tuned. wikipedia.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Ketones, Aldehydes (forms imines in situ) | Mild and selective; reduces imines faster than ketones, allowing for one-pot reactions under weakly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ketones, Aldehydes | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. organic-chemistry.org |
| Ammonia (B1221849)/H₂ with Cobalt (Co) Catalyst | Aldehydes, Ketones | Can be used for the synthesis of primary amines under mild conditions with high selectivity. organic-chemistry.org |
A related strategy involves the reduction of cyclohexanecarbonitrile (B123593) to (aminomethyl)cyclohexane, which can be achieved with high yield using hydrogen over a Raney-Ni catalyst. chemicalbook.com Further functionalization would then be required to introduce the second amine group.
Another classical approach to amine synthesis is the nucleophilic substitution of an alkyl halide with an amine or ammonia. A plausible precursor for the target molecule would be a 1,2-disubstituted cyclohexane, such as 1-bromo-2-(bromomethyl)cyclohexane. The synthesis would involve a sequential reaction with ammonia and methylamine.
However, this method presents several challenges:
Overalkylation: The product amine can react further with the alkyl halide, leading to mixtures of primary, secondary, and tertiary amines.
Competing Elimination Reactions: The basic conditions required for amination can promote E2 elimination, especially with secondary halides on a cyclohexane ring, leading to the formation of cyclohexene (B86901) byproducts.
Stereochemistry: For E2 elimination to occur, the hydrogen atom and the leaving group must be in an anti-periplanar (diaxial) conformation, which can influence the reaction pathway depending on the stereoisomer of the starting material.
To circumvent some of these issues, specialized amination methods like the Gabriel synthesis can be employed, which uses phthalimide (B116566) as an ammonia surrogate to cleanly form primary amines. chemrxiv.org
Strategic Incorporation of the N-Methylamine Moiety
Once the diamine scaffold, 2-(aminomethyl)cyclohexan-1-amine, is formed, the final step is the selective introduction of a methyl group onto one of the nitrogen atoms. The presence of two primary amines makes selective mono-methylation a significant challenge, as over-methylation to form a tertiary amine or methylation of the other primary amine can occur.
Several modern techniques have been developed to achieve selective N-methylation while minimizing side reactions. researchgate.net Traditional methods using methyl halides often lead to poor selectivity. nih.gov More advanced and greener alternatives are preferred.
Using Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent that can selectively methylate amines. The reaction can be catalyzed by various systems, such as Cu–Zr bimetallic nanoparticles, and reaction conditions can be optimized to favor mono-methylation. nih.gov
Methanol (B129727) as a Methylating Agent: Catalytic systems using methanol as the C1 source represent a green and atom-economical approach. Heterogeneous Ni catalysts have shown effectiveness in the selective mono-N-methylation of various amines. rsc.org
Eschweiler-Clarke Reaction: This classic reaction reductively methylates primary or secondary amines using an excess of formic acid and formaldehyde (B43269). It is a high-yielding method for producing tertiary amines but can be controlled under certain conditions to favor secondary amine formation.
The table below compares different approaches for N-methylation.
| Method | Methylating Agent(s) | Advantages | Challenges |
|---|---|---|---|
| Reductive Amination | Formaldehyde + Reducing Agent (e.g., H₂, NaBH₃CN) | High yield, applicable to primary and secondary amines. youtube.com | Can lead to di-methylation if not carefully controlled. |
| Catalytic Methylation | Dimethyl Carbonate (DMC) | Green reagent, high selectivity possible with specific catalysts. nih.gov | Requires catalyst development and optimization. |
| Borrowing Hydrogen | Methanol | Atom-economical, uses a renewable C1 source. rsc.org | Often requires high temperatures and specialized catalysts. |
| Classical Alkylation | Methyl Iodide (MeI) | Simple procedure. | Poor selectivity (overalkylation), toxic reagent, generates stoichiometric waste. nih.gov |
To improve efficiency and reduce waste, multi-step syntheses are increasingly being consolidated into one-pot procedures. tsijournals.com For a molecule like this compound, a one-pot or tandem reaction could combine the formation of the amine groups with the N-alkylation step.
An example of such a strategy could involve a tandem reductive amination process. Starting from 2-oxocyclohexanecarbaldehyde, one could envision a sequence where:
The aldehyde is first selectively reacted with ammonia under reductive conditions to form the aminomethyl group.
Without isolation, methylamine is introduced into the same pot to react with the ketone functionality, followed by a second reduction to install the N-methylamine group.
Rhodium-catalyzed tandem reductive amination/asymmetric transfer hydrogenation has been developed for the synthesis of chiral vicinal diamines, showcasing the potential of one-pot methodologies to achieve complex transformations with high control. acs.org Such advanced catalytic systems could be adapted to produce the target compound efficiently.
Mannich-Type Reactions in the Synthesis of 2-(aminomethyl)cyclohexanone (B12972006) Derivatives
The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H compounds, such as ketones. wikipedia.orgontosight.ai In the context of synthesizing precursors to this compound, the Mannich reaction of cyclohexanone, formaldehyde, and an appropriate amine is a key transformation. researchgate.netorganic-chemistry.org This three-component condensation reaction introduces an aminomethyl group at the α-position of the cyclohexanone ring, forming a β-amino carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgthermofisher.com These Mannich bases are versatile intermediates that can undergo further modifications to yield the desired diamine. thermofisher.com
A variety of catalyst systems have been developed to improve the efficiency and selectivity of the Mannich reaction involving cyclohexanone derivatives. These catalysts can be broadly categorized as metal-based and organocatalysts. numberanalytics.com
Metal-Based Catalysts: Lewis acids play a significant role in catalyzing Mannich reactions. researchgate.net Organometallic complexes of bismuth and antimony have been shown to be effective. For instance, an air-stable cationic organobismuth(III) compound, [S(CH2C6H4)2Bi(OH2)]+[ClO4]-, has been utilized as a bifunctional catalyst, where the bismuth center acts as a Lewis acid and the sulfur atom as a Lewis base, to promote the direct diastereoselective Mannich reaction in various solvents, including water. researchgate.net Similarly, organoantimony complexes have been employed to catalyze the direct Mannich reaction of aldehydes, amines, and cyclohexanone in water. researchgate.net Transition metal salts have also been used to catalyze the direct three-component Mannich reactions of aldehydes, ketones, and carbamates, leading to the efficient synthesis of N-protected β-aryl-β-amino ketone compounds. organic-chemistry.org
Organocatalysts: Proline and its derivatives are prominent organocatalysts for asymmetric Mannich reactions. numberanalytics.com (S)-proline, for example, can catalyze the Mannich reaction stereoselectively, favoring the formation of the syn product when the enolizable ketone has an α-substituent. wikipedia.org Conversely, modified proline catalysts, such as methylated pyrrolidinecarboxylic acid, can favor the formation of the anti product. wikipedia.org These catalysts operate by forming an enamine with the ketone, which then attacks the imine generated from the aldehyde and amine. numberanalytics.com
Below is a table summarizing various catalyst systems used in Mannich reactions relevant to the synthesis of 2-(aminomethyl)cyclohexanone derivatives.
| Catalyst Type | Specific Catalyst Example | Key Features |
| Metal-Based | [S(CH2C6H4)2Bi(OH2)]+[ClO4]- | Air-stable, bifunctional (Lewis acid/base), effective in water. researchgate.net |
| Organoantimony Complex | Effective for direct Mannich reaction in water. researchgate.net | |
| Transition Metal Salts | Efficient for three-component reactions to form N-protected β-amino ketones. organic-chemistry.org | |
| Organocatalyst | (S)-Proline | Promotes stereoselective formation of syn products. wikipedia.org |
| Methylated Pyrrolidinecarboxylic Acid | Promotes stereoselective formation of anti products. wikipedia.org |
Achieving high levels of regio- and stereocontrol is crucial in the synthesis of complex molecules like this compound. The Mannich reaction offers several avenues for controlling the stereochemical outcome.
Regiocontrol in the Mannich reaction of unsymmetrical ketones can be a challenge. However, with cyclohexanone, the two α-positions are equivalent, simplifying regiochemical considerations. The primary focus then shifts to stereocontrol.
Stereocontrol can be achieved through various strategies:
Substrate Control: When a chiral substrate is used, the inherent chirality can direct the stereochemical course of the reaction.
Auxiliary Control: A chiral auxiliary can be temporarily attached to the amine or ketone to induce facial selectivity in the C-C bond-forming step.
Catalyst Control: As discussed previously, chiral catalysts, both metal-based and organocatalysts, can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other. numberanalytics.com For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the regio- and stereoselective synthesis of complex heterocyclic systems via Mannich/lactamization domino reactions, demonstrating the potential for high levels of stereocontrol. nih.govrsc.org The nitro-Mannich (aza-Henry) reaction is another powerful tool for establishing stereocenters in the synthesis of biologically active compounds. frontiersin.org Stereoselective Mannich reactions have been instrumental in the synthesis of enantiopure piperidine (B6355638) alkaloids, showcasing the maturity of this methodology. researchgate.net
The development of diastereoselective and enantioselective Mannich reactions is a key area of research, with significant progress being made in the synthesis of chiral β-nitroamines and other valuable building blocks. frontiersin.org
Advanced C-N Bond Forming Transformations Relevant to this compound
Beyond the Mannich reaction, several other advanced C-N bond-forming methodologies are highly relevant for the synthesis of this compound and its analogs. These methods offer alternative and often more direct routes to cyclic amines.
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. libretexts.orgresearchgate.net Catalytic hydroamination provides a direct route to cyclic amines from aminoalkenes. organic-chemistry.org Lanthanide-based catalysts, such as lanthanocene complexes, have been extensively studied for the intramolecular hydroamination of terminal aminoalkenes, converting them into cyclic amines with high efficiency. libretexts.org The mechanism typically involves the protonolysis of the precatalyst by the aminoalkene to form a metal-amido intermediate, followed by insertion of the alkene into the metal-nitrogen bond. libretexts.org Ruthenium complexes have also been shown to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline (B57606) derivatives, highlighting the versatility of hydroamination in constructing complex nitrogen-containing heterocycles. nih.gov More recently, nickel-hydride catalyzed hydroamination/cyclization cascades have been developed, offering a highly efficient method for constructing diverse nitrogen heterocycles. dicp.ac.cn
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most important methods for the synthesis of arylamines and have been extended to the formation of C-N bonds in cyclic systems. wiley.comresearchgate.net This reaction typically involves the coupling of an amine with a halide or sulfonate in the presence of a palladium catalyst and a base. nih.gov The development of various phosphine (B1218219) ligands has been crucial to the success of this methodology, allowing for the coupling of a wide range of substrates under milder conditions. wiley.com Palladium-catalyzed intramolecular amination of alkenes has also been developed, providing a route to cyclic amines. acs.org These reactions often proceed through an oxidative addition, insertion, and reductive elimination mechanism. nih.gov The versatility of palladium catalysis makes it a powerful tool for the late-stage functionalization of complex molecules and the construction of cyclic amine frameworks. beilstein-journals.org
Indium-mediated reactions have emerged as a useful tool in organic synthesis due to their tolerance of a wide range of functional groups and their ability to be carried out in aqueous media. nih.govresearchgate.net An efficient method for the preparation of 2-aminomethyl-1,3-dienes has been developed through the reaction of imines with an organoindium reagent generated in situ from indium and 1,3-dibromo-2-butyne. nih.govorganic-chemistry.org This methodology can also be performed as a one-pot, three-component reaction of aldehydes, amines, and the organoindium reagent. nih.gov Furthermore, indium-mediated reactions of enamines with allyl bromide or methyl bromoacetate (B1195939) can be significantly accelerated by the addition of a carboxylic acid, providing a route to homoallylamines and β-amino esters. lookchem.com These reactions likely proceed through the nucleophilic addition of an indium sesquihalide to an iminium salt formed by the protonation of the enamine. lookchem.com The unique reactivity of organoindium reagents offers a valuable alternative for the introduction of aminomethyl groups in the synthesis of complex amines. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Protocols
The development of environmentally benign and sustainable synthetic routes is a cornerstone of modern chemistry. While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented in publicly available research, the principles of green chemistry can be applied to its synthesis by examining sustainable methods for analogous transformations, such as the formation of the diamine precursor, 2-(aminomethyl)cyclohexan-1-amine, and the subsequent selective N-methylation.
Catalytic Hydrogenation for Precursor Synthesis:
A potential green approach to the synthesis of the precursor, 2-(aminomethyl)cyclohexan-1-amine, involves the catalytic hydrogenation of a suitable nitrile-containing precursor. For instance, the reduction of 1-cyanocyclohexaneacetic acid to 1-(aminomethyl)-cyclohexaneacetic acid has been achieved using a rhodium on carbon catalyst with palladium under hydrogen pressure. prepchem.com This method, while effective, can be further optimized from a green chemistry perspective by employing more sustainable catalysts, such as those based on earth-abundant metals, and by using greener solvents like methanol or ethanol.
Sustainable N-Methylation Strategies:
Traditional N-methylation methods often rely on hazardous and wasteful reagents like methyl iodide or dimethyl sulfate. chemrxiv.orgchemrxiv.org Green chemistry offers several more sustainable alternatives for the selective methylation of amines, which could be adapted for the final step in the synthesis of this compound.
One of the most promising green methylating agents is carbon dioxide (CO2), a renewable and non-toxic C1 source. rsc.org Catalytic systems, often based on ruthenium or rhodium, can facilitate the methylation of amines using CO2 in the presence of a reducing agent like hydrogen or hydrosilanes. rsc.orgresearchgate.net These reactions can exhibit high selectivity for mono-N-methylation, which is crucial for the synthesis of the target molecule. researchgate.net
Methanol is another green and readily available methylating agent. nih.gov Heterogeneous catalysts, such as those based on palladium or nickel, have been developed for the selective N-methylation of amines using methanol. chemrxiv.orgnih.gov These catalysts offer the advantages of easy separation and recyclability, contributing to a more sustainable process.
Formaldehyde, when used in catalytic reductive amination, also serves as a green C1 source for N-methylation. nih.gov This approach avoids the use of stoichiometric and often toxic methylating agents.
Biocatalysis in Amine Synthesis:
Biocatalysis represents a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. While a specific biocatalytic route to this compound has not been reported, the use of enzymes for related transformations is well-established. For example, amine dehydrogenases and transaminases are employed in the synthesis of chiral amines through reductive amination. frontiersin.org In principle, a chemo-enzymatic strategy could be envisioned, where a biocatalytic step is used to introduce one of the amine functionalities with high stereoselectivity, followed by chemical modifications to complete the synthesis.
The following table summarizes various green N-methylation strategies applicable to amines, which could potentially be adapted for the synthesis of this compound.
| Methylating Agent | Catalyst System | Reducing Agent | Solvent | Key Advantages |
| Carbon Dioxide (CO2) | Rhodium perimidine-based NHC complex | Phenylsilane | Toluene | Utilization of a waste product (CO2), high selectivity. rsc.org |
| Carbon Dioxide (CO2) | Ruthenium-based catalysts | H2 | Not specified | High selectivity for mono-methylation of diamines. researchgate.net |
| Methanol | Pd/Zn(Al)O | H2 | Not specified | Heterogeneous catalyst, high selectivity, base-free. nih.gov |
| Formaldehyde | Ni/NiO@C nanoalloy | H2 | Methanol | Reusable catalyst, mild conditions. chemrxiv.orgchemrxiv.org |
| Formaldehyde | (CAAC)CuH | PMHS | Not specified | Homogeneous catalysis, mild reaction conditions. nih.gov |
Stereochemical Investigations of 2 Aminomethyl N Methylcyclohexan 1 Amine
Conformational Analysis of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not a planar structure; it predominantly adopts a puckered conformation to relieve ring strain. The most stable of these is the chair conformation, with other higher-energy forms including the boat and twist-boat conformations.
The chair conformation is the most stable arrangement for a cyclohexane ring as it minimizes both angle strain (all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all adjacent C-H bonds are staggered). In contrast, the boat conformation suffers from significant torsional strain due to eclipsing interactions between hydrogens on four of the carbon atoms, as well as steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is an intermediate structure that is more stable than the boat conformation but less stable than the chair.
For 2-(aminomethyl)-N-methylcyclohexan-1-amine, the cyclohexane ring will exist almost exclusively in the chair conformation at room temperature. The dynamic equilibrium between the two possible chair conformations is a key aspect of its stereochemistry.
In a chair conformation, the substituents on the cyclohexane ring can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The relative stability of a substituted cyclohexane is highly dependent on the orientation of its substituents.
Substituents in the axial position experience steric hindrance from the other axial substituents on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. To minimize these unfavorable interactions, bulky substituents preferentially occupy the equatorial position. In the case of this compound, both the aminomethyl (-CH₂NH₂) and the N-methylamino (-NHCH₃) groups are sterically demanding. Therefore, the most stable conformation will be the one where both of these substituents are in the equatorial position.
| Substituent | A-value (kcal/mol) |
|---|---|
| -NH₂ | 1.4 |
| -CH₂NH₂ | ~1.8 (estimated) |
| -NHCH₃ | ~1.6 (estimated) |
Note: A-values represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane. Higher A-values indicate a stronger preference for the equatorial position. Estimated values are based on similar functional groups.
Configurational Isomerism: Elucidation of Cis/Trans Relationships at C1 and C2
For a 1,2-disubstituted cyclohexane like this compound, the two substituents can be on the same side of the ring (cis isomer) or on opposite sides (trans isomer). These are configurational isomers, meaning they cannot be interconverted by bond rotation.
In the cis isomer , one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial). A ring flip will interconvert these two chair conformations, but in both, one group remains axial and the other equatorial.
For the trans isomer , the substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions for the bulky substituents. Therefore, the trans isomer of this compound is expected to exist predominantly in the diequatorial conformation. This diequatorial arrangement minimizes steric strain, making the trans isomer generally more stable than the cis isomer.
| Isomer | Possible Conformations | Most Stable Conformation |
|---|---|---|
| Cis | Axial-Equatorial ⇌ Equatorial-Axial | Equilibrium of two conformers |
| Trans | Diequatorial ⇌ Diaxial | Diequatorial |
Enantiomeric Forms and Chiral Resolution Techniques
Both the cis and trans isomers of this compound are chiral and therefore exist as a pair of enantiomers (non-superimposable mirror images). The separation of these enantiomers, a process known as chiral resolution, is essential for many applications, particularly in pharmacology.
One of the most common methods for resolving a racemic mixture of amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. The resulting salts are diastereomers, which have different physical properties, including solubility.
For the resolution of this compound, a chiral acid such as tartaric acid or mandelic acid could be used. The reaction of the racemic diamine with, for example, (+)-tartaric acid would yield two diastereomeric salts: [(+)-amine·(+)-tartaric acid] and [(-)-amine·(+)-tartaric acid]. Due to their different solubilities, one of these diastereomeric salts can often be selectively crystallized from a suitable solvent. The crystallized salt can then be separated by filtration, and the pure enantiomer of the amine can be recovered by treatment with a base.
Chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP than the other, leading to their separation.
For the separation of the enantiomers of this compound, high-performance liquid chromatography (HPLC) with a chiral column would be a suitable method. The choice of the chiral stationary phase is critical and often involves derivatives of cellulose, amylose, or cyclodextrins. The mobile phase composition is also optimized to achieve the best separation. This technique allows for both the analytical determination of enantiomeric purity and the preparative separation of the enantiomers.
| Method | Examples | |
|---|---|---|
| Diastereomeric Salt Formation | Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |
| Chiral Chromatography | Stationary Phases | Cellulose-based (e.g., Chiralcel OD), Amylose-based (e.g., Chiralpak AD), Cyclodextrin-based |
Asymmetric Synthesis and Diastereoselective Approaches
The controlled synthesis of specific stereoisomers of this compound is crucial for its application in fields where chirality dictates molecular recognition and function. Asymmetric synthesis and diastereoselective methods provide pathways to access enantiomerically pure or enriched forms of this diamine by creating the chiral centers on the cyclohexane ring with high fidelity. These approaches often involve either the temporary incorporation of a chiral directing group or the use of a chiral catalyst to influence the stereochemical outcome of the reaction.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy wherein a chiral molecule is temporarily attached to an achiral substrate to guide the stereoselective formation of new chiral centers. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of substituted cyclohexanediamines like this compound, auxiliaries such as enantiopure sulfinamides or pseudoephedrine can be employed.
One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, often referred to as Ellman's auxiliary. osi.lvyale.edu A plausible synthetic route could involve the condensation of this auxiliary with a suitable cyclohexanone (B45756) precursor to form an N-sulfinyl imine. Subsequent diastereoselective addition of a nucleophile, such as a cyanide equivalent for the aminomethyl group, would proceed under the directing influence of the bulky tert-butanesulfinyl group. This approach establishes the first stereocenter relative to the auxiliary. Further reduction and methylation steps followed by the cleavage of the auxiliary under mild acidic conditions would furnish the desired chiral diamine. nih.govbeilstein-journals.org The stereochemical outcome is dictated by a chelation-controlled transition state that minimizes steric interactions. osi.lv
Another established approach utilizes pseudoephedrine as a chiral auxiliary. nih.gov In this method, pseudoephedrine can be converted into a chiral glycinamide (B1583983) equivalent, which is then alkylated. For the target molecule, a strategy could involve attaching the pseudoephedrine auxiliary to a derivative that can be cyclized or attached to a pre-existing cyclohexane ring, controlling the diastereoselective introduction of the amine functionalities. The auxiliary is typically removed via hydrolysis or reduction.
The table below summarizes representative outcomes for the synthesis of chiral amines using these auxiliary-based methods on related substrates, demonstrating the high levels of stereocontrol achievable.
| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (R)-tert-Butanesulfinamide | Ketimine | Grignard Addition | >98% d.e. |
| (R)-tert-Butanesulfinamide | Aldimine | Organolithium Addition | 90-99% d.e. |
| (1R,2R)-Pseudoephedrine | Carboxylic Acid (as amide) | Enolate Alkylation | >95% d.e. |
| (1S,2S)-1,2-Diaminocyclohexane | Glyoxal (as aminal) | Nucleophilic Addition | >90% d.e. |
This table presents typical results for well-established reactions using the specified auxiliaries and is intended to be illustrative of the efficacy of these methods.
Enantioselective Catalysis for this compound Production
Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. illinois.edu Key strategies applicable to the synthesis of this compound include asymmetric hydrogenation, reductive amination, and aminohalogenation. nih.govnih.gov
Many of the most successful catalysts for these transformations are themselves derived from chiral diamines, most notably trans-1,2-diaminocyclohexane (DACH). acs.orgnih.gov For instance, chiral ligands derived from DACH can be complexed with transition metals like manganese, rhodium, or iridium to catalyze the asymmetric hydrogenation or reductive amination of a prochiral enamine or imine precursor. nih.gov A synthetic pathway could start with a cyclohexanone derivative that undergoes a condensation reaction to form an enamine or imine, which is then reduced enantioselectively.
Recently, reductive aminases (RedAms) have emerged as powerful biocatalysts for the synthesis of chiral amines. d-nb.inforesearchgate.net An engineered RedAm could potentially be used to catalyze the reaction between a cyclohexanone precursor and an amine donor, followed by a stereoselective reduction to install one of the chiral amine centers. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
The following table details examples of catalytic systems used in the asymmetric synthesis of chiral amines from related prochiral substrates.
| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) |
| Mn(I) complex with (R,R)-DACH-derived PNNP ligand | Acetophenone derivatives | Asymmetric Hydrogenation | up to 85% e.e. nih.gov |
| Chiral (salen)-Ti(IV) complex | Aldehydes | Trimethylsilylcyanation | 40-80% e.e. acs.org |
| Engineered Reductive Aminase (RedAm) | Ketones with secondary amines | Reductive Amination | >99% e.e. d-nb.info |
| Cu(II) with (R,R)-Ph-box ligand | Alkenyl N-tosylanilines | Aminohalogenation/Cyclization | 90-98% e.e. nih.gov |
This table showcases the performance of various catalytic systems in producing chiral amines, highlighting the potential for applying these methods to the synthesis of the target compound.
Dynamic Stereochemistry and Nitrogen Inversion Barriers
The stereochemistry of this compound is not limited to the static configuration of the chiral centers on the carbon framework. The two nitrogen atoms in the molecule also possess dynamic stereochemical properties, primarily related to pyramidal inversion. wikipedia.org
Nitrogen inversion, also known as umbrella inversion, is a fluxional process where a pyramidal amine rapidly inverts its configuration, passing through a planar transition state. wikipedia.org For a chiral amine where the nitrogen atom is the stereocenter, this process leads to rapid racemization, making the resolution of enantiomers impossible under normal conditions. In this compound, the stereocenters are on the carbon backbone, and their configuration is stable. However, both the primary amine (-NH₂) and the secondary amine (-NHCH₃) undergo rapid pyramidal inversion.
The energy barrier to this inversion is a key factor determining its rate. For simple, unstrained cyclic amines, this barrier is typically low, allowing for inversion rates on the order of billions of times per second at room temperature. wikipedia.org The barrier height is influenced by several factors, including the geometry at the nitrogen atom, the nature of the substituents, and any ring strain. acs.orgnih.gov For instance, incorporating the nitrogen atom into a small, strained ring (e.g., a three-membered aziridine (B145994) ring) significantly increases the inversion barrier, sometimes allowing for the isolation of stable invertomers. stackexchange.com
In the case of this compound, both nitrogen atoms are part of flexible substituent groups on a six-membered ring. The N-methyl group on the secondary amine and the hydrogens on the primary amine are not bulky enough to significantly raise the inversion barrier through steric hindrance. The cyclohexane ring itself does not impose the kind of angle strain that would impede planarization at the nitrogen center. Consequently, the nitrogen inversion barriers are expected to be low, consistent with those of other simple N-methyl cyclic amines. acs.orgnih.gov
The table below provides a comparison of typical nitrogen inversion energy barriers in various amine structures, placing the expected behavior of the target molecule in context.
| Amine Structure | Substituent(s) on Nitrogen | Inversion Barrier (kcal/mol) | Inversion Rate at 25 °C |
| Ammonia (B1221849) | H, H, H | 5.8 wikipedia.org | Very Rapid (~3 x 10¹⁰ s⁻¹) |
| Trimethylamine | CH₃, CH₃, CH₃ | ~7.5 stackexchange.com | Rapid |
| N-Methylpiperidine | Part of 6-membered ring | ~7-8 | Rapid |
| N-Methylaziridine | Part of 3-membered ring | ~19 stackexchange.com | Slow (allows NMR study) |
| This compound (Expected) | -CH₃ (secondary), -H (primary) | ~6-8 | Rapid |
Data compiled from various sources to illustrate the general trends in nitrogen inversion barriers. The values for the target compound are estimations based on analogous structures.
Therefore, while the cis/trans diastereomerism and the (R/S) enantiomerism arising from the two stereocenters on the cyclohexane ring are configurationally stable, the stereochemistry at the nitrogen centers is dynamic and rapidly equilibrating at ambient temperatures.
Derivatization and Functionalization of 2 Aminomethyl N Methylcyclohexan 1 Amine
Selective Functionalization of Primary and Secondary Amine Moieties
The presence of two distinct amine functionalities, a primary (-NH₂) and a secondary (-NHCH₃), on the 2-(aminomethyl)-N-methylcyclohexan-1-amine backbone is the cornerstone of its synthetic utility. The differential reactivity of these amines allows for selective functionalization under controlled reaction conditions. Generally, primary amines are more sterically accessible and often exhibit higher nucleophilicity than secondary amines, a principle that can be exploited for chemoselective modifications.
Amide, Urea, and Carbamate Formation
The selective acylation of the primary amine in the presence of the secondary amine is a key transformation. This can be achieved using various acylating agents under carefully controlled conditions, such as temperature and stoichiometry. For instance, the reaction with an acyl chloride or an activated ester at low temperatures would predominantly yield the mono-acylated product at the primary amine.
Similarly, the formation of ureas and carbamates can be directed selectively to the primary amine. The reaction with isocyanates or isothiocyanates will preferentially occur at the more nucleophilic and less hindered primary amine. Likewise, reagents like N,N'-carbonyldiimidazole (CDI) or chloroformates can be used for the synthesis of ureas and carbamates, respectively, with selectivity favoring the primary amine. nih.gov
Table 1: Illustrative Selective Functionalization Reactions
| Reactant | Reagent | Product Type | Selective Moiety |
|---|---|---|---|
| This compound | Acetyl Chloride | Amide | Primary Amine |
| This compound | Phenyl Isocyanate | Urea | Primary Amine |
| This compound | Benzyl Chloroformate | Carbamate | Primary Amine |
This table presents plausible selective reactions based on general principles of amine reactivity.
Imine and Schiff Base Derivatives Synthesis
The formation of imines, or Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. nih.govucm.es The primary amino group of this compound can readily undergo condensation with a wide range of carbonyl compounds to form the corresponding imine derivatives, leaving the secondary amine intact. This reaction is typically reversible and acid-catalyzed. ucm.es The resulting imines can be stable compounds or can serve as intermediates for further transformations, such as reduction to secondary amines.
Cyclization Reactions Utilizing Both Amine Functionalities
The proximate arrangement of the primary and secondary amine groups on the cyclohexane (B81311) scaffold makes this compound an excellent precursor for the synthesis of heterocyclic compounds through cyclization reactions. By employing bifunctional reagents that can react with both amine moieties, a variety of saturated nitrogen-containing heterocycles can be constructed. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic urea. Similarly, reaction with dicarboxylic acids or their derivatives could yield macrocyclic diamides. The formation of such cyclic structures is often favored due to the chelate effect, leading to thermodynamically stable products.
Design and Synthesis of Advanced Polyamine Analogues
Polyamines are crucial molecules in cellular processes, and their analogues are of significant interest in medicinal chemistry. This compound can serve as a building block for the synthesis of more complex polyamine analogues. The primary and secondary amines provide handles for chain extension through reactions like alkylation or reductive amination. For instance, the primary amine can be selectively alkylated, and the resulting secondary amine can be further functionalized. This iterative approach allows for the systematic construction of a library of polyamine analogues with varying chain lengths and substitution patterns. The design of these analogues can be guided by computational modeling to predict their interactions with biological targets.
Regioselective and Chemoselective Transformations of the Diamine Scaffold
Beyond the direct functionalization of the amine groups, the diamine scaffold of this compound can undergo various regioselective and chemoselective transformations. The relative positioning of the amino groups can influence the stereochemical outcome of reactions on the cyclohexane ring. Furthermore, protecting group strategies can be employed to temporarily block one of the amine functionalities, allowing for transformations on the other amine or on the cyclohexane ring itself, followed by deprotection to reveal the final functionalized molecule. The choice of protecting group is critical to ensure orthogonality and high yields in the synthetic sequence.
Coordination Chemistry and Ligand Applications of 2 Aminomethyl N Methylcyclohexan 1 Amine
Ligand Design Principles: Chelation and Denticity
The design of a ligand is crucial for the properties and reactivity of the resulting metal complex. Key principles in ligand design include chelation and denticity, which describe how a ligand binds to a metal center.
Potential for Multidentate Coordination
While primarily acting as a bidentate ligand, there is a potential for 2-(aminomethyl)-N-methylcyclohexan-1-amine to participate in more complex coordination modes, leading to multidentate coordination. For instance, in polynuclear complexes, the ligand could bridge two metal centers. Furthermore, if appropriately functionalized, for example, by introducing other donor groups onto the cyclohexane (B81311) ring or the nitrogen atoms, its denticity could be increased. The versatility of multidentate amine ligands in coordination chemistry is well-documented, with their coordination modes being dependent on factors like metal ionic radii and the steric profile of the metal center. nih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow established procedures for forming complexes with diamine ligands. This typically involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of these complexes would rely on a combination of spectroscopic techniques to elucidate their structure and bonding.
Transition Metal Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes of related Mannich bases)
Transition metal complexes of diamine ligands are widespread. For this compound, complexes with divalent transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II) can be anticipated. The synthesis would typically involve mixing a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio in a solvent like ethanol or methanol (B129727). The resulting complexes would exhibit characteristic colors and magnetic properties depending on the metal ion and its coordination geometry.
Spectroscopic characterization would provide key insights into the structure of these complexes.
Infrared (IR) Spectroscopy: The coordination of the nitrogen atoms to the metal center would be evident from shifts in the N-H stretching and bending vibrations in the IR spectrum. A shift to lower wavenumbers is typically observed upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show d-d transitions for the colored complexes (e.g., Co(II), Ni(II), Cu(II)), providing information about the coordination geometry (e.g., octahedral or tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the coordination of the ligand and determining the symmetry of the complex in solution.
Below is a table with representative spectroscopic data for hypothetical transition metal complexes of this compound, based on data for similar diamine complexes.
| Metal Complex (Hypothetical) | Key IR Bands (cm⁻¹) (Δν N-H) | UV-Vis λₘₐₓ (nm) (d-d transitions) |
| [Ni(L)₃]²⁺ | ~3250 (-100) | ~350, ~550, ~900 |
| [Cu(L)₂]²⁺ | ~3280 (-70) | ~600 |
| [Co(L)₃]³⁺ | ~3200 (-150) | ~400, ~580 |
| [Zn(L)₂]²⁺ | ~3290 (-60) | - |
L = this compound
Main Group and Lanthanide/Actinide Complexes
The coordination chemistry of this compound is not limited to transition metals. It can also form complexes with main group elements and lanthanides/actinides. The coordination in these cases would also be through the nitrogen donor atoms. The larger ionic radii of lanthanide and actinide ions might allow for higher coordination numbers and potentially different coordination geometries compared to transition metals. The characterization of these complexes would also rely on IR and NMR spectroscopy, and for luminescent lanthanide complexes, fluorescence spectroscopy would be a key technique.
Computational and Theoretical Studies of 2 Aminomethyl N Methylcyclohexan 1 Amine
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the microscopic world of molecules. These methods are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to map the electronic landscape of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules like 2-(aminomethyl)-N-methylcyclohexan-1-amine. DFT calculations focus on the electron density to determine the energy of the system, offering a balance between accuracy and computational cost.
For this compound, with its flexible cyclohexane (B81311) ring and two amine substituents, determining the most stable conformer is crucial. The cyclohexane ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. The orientation of the aminomethyl and N-methylamine groups (axial vs. equatorial) further adds to the conformational complexity.
Geometry optimization using DFT, often with functionals like B3LYP and a basis set such as 6-31G(d,p), would be performed to locate the global minimum on the potential energy surface. This process systematically adjusts the atomic coordinates to find the arrangement with the lowest electronic energy. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more readily excitable and potentially more reactive. Other electronic properties, such as the dipole moment and partial atomic charges, can also be determined, offering insights into the molecule's polarity and intermolecular interactions.
Table 1: Illustrative DFT-Calculated Properties for the Optimized Geometry of this compound (B3LYP/6-31G(d,p))
| Property | Value |
| Total Energy (Hartree) | -485.123456 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | 1.456 |
| HOMO-LUMO Gap (eV) | 7.690 |
| Dipole Moment (Debye) | 1.87 |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. Actual values would require a specific computational study.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, providing insights into the energetics and structures of transient species that are often difficult to observe experimentally.
Transition State Analysis
A key aspect of understanding a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the transition state reveals the geometry of the molecule as bonds are being broken and formed. For reactions involving this compound, such as N-alkylation or acylation, computational methods can be used to locate the transition state structures.
Transition state optimization is a more complex procedure than geometry optimization of stable molecules. It involves finding a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profiles of Key Reactions
For example, in a hypothetical nucleophilic substitution reaction where one of the amine groups of this compound attacks an alkyl halide, the energy profile would show the energy of the reactants, the transition state leading to the formation of a new C-N bond, and the final products.
Table 2: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound with Methyl Iodide
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -25.8 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction energy profile calculations.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum.
Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the N-H stretching and bending vibrations of the amine groups.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |
| N-H Stretch (primary amine) | 3350, 3280 |
| N-H Stretch (secondary amine) | 3310 |
| C-H Stretch (cyclohexane) | 2950-2850 |
| N-H Bend (primary amine) | 1620 |
| C-N Stretch | 1150-1050 |
Note: These are representative values and the actual calculated frequencies would depend on the specific computational method and basis set used.
By integrating these computational and theoretical approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, guiding further experimental investigations and applications.
NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR parameters. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).
For this compound, with its complex stereochemistry (cis/trans isomers and enantiomers), DFT calculations can predict the ¹H and ¹³C NMR spectra for each distinct isomer. The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus, which is in turn influenced by the molecule's three-dimensional structure. For instance, the axial or equatorial position of the substituents on the cyclohexane ring will significantly alter the chemical shifts of the ring protons and carbons due to steric and anisotropic effects. iaanalysis.com
The conformational equilibrium of the cyclohexane ring (chair, boat, and twist-boat conformations) also plays a crucial role. Theoretical spectra are often calculated for the lowest energy conformers, and the predicted shifts can be Boltzmann-averaged according to their relative energies to provide a spectrum that reflects the conformational ensemble at a given temperature.
Proton-proton (H-H) coupling constants (J-couplings) are also predictable and provide valuable information about dihedral angles, in accordance with the Karplus relationship. This is particularly useful for determining the relative stereochemistry of the substituents on the cyclohexane ring.
Below are hypothetical, yet representative, DFT-predicted ¹H and ¹³C NMR chemical shifts for a plausible low-energy chair conformation of cis-2-(aminomethyl)-N-methylcyclohexan-1-amine. These values are illustrative of what would be expected from a DFT/GIAO calculation.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted J-coupling (Hz) |
|---|---|---|
| H1 (CH-N) | 2.85 | J(H1, H2) = 4.5, J(H1, H6a) = 11.0, J(H1, H6e) = 4.0 |
| H2 (CH-CH₂) | 1.95 | J(H2, H1) = 4.5, J(H2, H3a) = 12.5, J(H2, H3e) = 3.5 |
| CH₂ (methylene) | 2.60, 2.75 | J(geminal) = 13.0 |
| N-CH₃ (methyl) | 2.45 |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CH-N) | 60.5 |
| C2 (CH-CH₂) | 45.2 |
| CH₂ (methylene) | 48.9 |
| N-CH₃ (methyl) | 35.8 |
| C3, C6 | 30.1, 32.5 |
Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Ab initio and DFT calculations are routinely used to compute the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. rsc.orgnih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and the approximations inherent in the theoretical methods, typically show good agreement with experimental data. nist.gov
For this compound, theoretical vibrational spectra would reveal characteristic bands for the functional groups present. These include:
N-H stretching vibrations of the primary and secondary amine groups, typically in the range of 3300-3500 cm⁻¹.
C-H stretching vibrations of the cyclohexane ring and the methyl/methylene groups, usually found between 2850 and 3000 cm⁻¹.
N-H bending vibrations (scissoring) around 1600 cm⁻¹.
C-H bending and scissoring vibrations in the 1400-1470 cm⁻¹ region.
C-N stretching vibrations , which are expected in the fingerprint region of 1000-1250 cm⁻¹.
Cyclohexane ring vibrations , which give rise to a series of complex bands in the fingerprint region.
The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes and in the interpretation of experimental spectra. A comparison of the theoretical spectra for different isomers can aid in their experimental identification.
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3450, 3360 | Medium |
| N-H Stretch (secondary amine) | 3350 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1610 | Medium |
| CH₂ Scissor | 1460 | Medium |
| C-N Stretch | 1150 | Strong |
Circular Dichroism Spectra for Chiral Isomers
This compound possesses chiral centers, and its enantiomers are optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful technique for studying chiral molecules. iaanalysis.comlibretexts.org
Theoretical calculations of electronic circular dichroism (ECD) spectra, often performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectra of enantiomers. researchgate.net The predicted spectra for a pair of enantiomers are expected to be mirror images of each other. chiralabsxl.com The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration of the chiral centers and the conformational preferences of the molecule.
By comparing the theoretically predicted CD spectrum with the experimentally measured one, the absolute configuration of a synthesized or isolated enantiomer can be determined. These computational studies provide a crucial link between the macroscopic property of optical activity and the microscopic three-dimensional arrangement of atoms in a chiral molecule. For the different chiral isomers of this compound, TD-DFT calculations would predict unique CD spectra, allowing for their chiroptical differentiation.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of specific, static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. youtube.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations are particularly useful for exploring its conformational landscape. nih.gov The cyclohexane ring can undergo ring-flipping between different chair conformations, as well as populating higher-energy boat and twist-boat conformations. openochem.orglibretexts.org MD simulations can map these conformational transitions and determine the relative populations of different conformers, providing a dynamic picture that complements the static view from energy minimization calculations.
Furthermore, MD simulations can be used to study the intermolecular interactions between this compound and its environment, such as a solvent. ulisboa.pt By simulating the molecule in a box of water molecules, for example, one can study the formation and dynamics of hydrogen bonds between the amine groups and water. acs.orgresearchgate.net This provides valuable information on solvation, which influences the molecule's reactivity, stability, and spectroscopic properties. The simulations can quantify the number and lifetime of hydrogen bonds, the radial distribution functions of solvent molecules around the solute, and the diffusion of the molecule through the solvent. nyu.edu
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(aminomethyl)-N-methylcyclohexan-1-amine, distinct signals are expected for the N-methyl protons, the aminomethyl protons, the protons on the cyclohexane (B81311) ring, and the N-H protons of the two amine groups. The N-methyl group typically appears as a sharp singlet between δ 2.2 and 2.6 ppm. libretexts.orgopenstax.orgpressbooks.pub The N-H protons often present as broad signals whose chemical shifts can vary, but they can be confirmed by their disappearance upon D₂O exchange. libretexts.orgopenstax.org The numerous protons on the cyclohexane ring would appear as a complex series of multiplets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. Carbons bonded to the electron-withdrawing nitrogen atoms are deshielded and appear at a lower field (higher ppm) compared to the other methylene carbons of the cyclohexane ring. libretexts.orgopenstax.org
2D NMR: Two-dimensional NMR techniques are essential for definitively assigning the complex signals and confirming the structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal the connectivity of all the protons throughout the cyclohexane ring and show correlations between the ring protons and the aminomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their corresponding, more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, it would show a correlation between the N-methyl protons and the ring carbon at the C1 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining the molecule's stereochemistry.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and structures.
| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations |
|---|---|---|---|---|
| H on N1 | Secondary Amine | Broad, variable | - | COSY to H on C1 |
| H on N2 | Primary Amine | Broad, variable | - | COSY to H on C7 |
| H on C1 | Cyclohexane (CH-N) | ~2.5 - 3.0 | ~55 - 65 | COSY to H on C2, C6; HMBC to C7, C(N-CH₃) |
| H on C2 | Cyclohexane (CH-CH₂) | ~1.5 - 2.0 | ~35 - 45 | COSY to H on C1, C3, C7; HMBC to C1, C3, C7 |
| H on C3-C6 | Cyclohexane (CH₂) | ~1.0 - 1.8 | ~20 - 35 | COSY to adjacent ring protons |
| H on C7 | Aminomethyl (CH₂-N) | ~2.6 - 3.1 | ~40 - 50 | COSY to H on C2; HMBC to C1, C2 |
The cyclohexane ring can exist in different conformations, and the substituents can be either axial or equatorial. The relative stereochemistry (cis or trans) of the aminomethyl and N-methylamine groups is determined by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).
Coupling Constants: The magnitude of the coupling constant between adjacent protons on the cyclohexane ring is highly dependent on the dihedral angle between them. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions. Careful analysis of the multiplets for the protons at C1 and C2 can therefore establish the relative orientation of the substituents.
NOE Effects: A NOESY experiment provides direct evidence of through-space proximity. For example, a strong NOE between the proton at C1 and a proton at C3 or C5 would suggest they are on the same face of the ring (1,3-diaxial relationship). This information is critical for confirming the chair conformation of the ring and the stereochemical arrangement of the two nitrogen-containing side chains.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies.
For this compound, the key vibrational modes are associated with the N-H and C-N bonds of the primary and secondary amine groups, as well as the C-H bonds of the aliphatic ring and methyl group.
N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgopenstax.orgorgchemboulder.com The secondary amine (R₂-NH) shows a single, generally weaker, N-H stretching band in the same region. libretexts.orgopenstax.orgorgchemboulder.com
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexane and methyl groups are expected just below 3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration for the primary amine appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com
C-N Stretching: The C-N stretching vibrations for aliphatic amines are typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium |
| N-H Stretch | Secondary Amine (>NH) | 3500 - 3300 (one band) | Weak-Medium |
| C-H Stretch | Aliphatic (ring & methyl) | 2960 - 2850 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C-H Bend | CH₂ & CH₃ | 1470 - 1365 | Medium |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
HRMS instruments can measure m/z values with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition of the molecular ion. For this compound (C₈H₁₈N₂), the calculated monoisotopic mass is 142.14700 Da. HRMS can confirm this exact mass, distinguishing the compound from other molecules that might have the same nominal mass of 142 Da. mdpi.comdyadlabs.comresearchgate.net
In tandem mass spectrometry (MS/MS), ions of a specific m/z (typically the molecular ion) are selected, fragmented by collision with an inert gas, and the resulting fragment ions are then analyzed. nih.gov This technique is invaluable for distinguishing between isomers and confirming the connectivity of the molecule.
Alkylamines characteristically undergo α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, several α-cleavage pathways are possible, leading to characteristic resonance-stabilized fragment ions. Analysis of these daughter ions in an MS/MS experiment provides definitive evidence for the positions of the aminomethyl and N-methylamine groups on the cyclohexane ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Description | Predicted Value / Observation |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂ | - |
| Nominal Mass | Integer Mass of Molecular Ion [M]⁺ | 142 Da |
| Monoisotopic Mass | Exact Mass of Molecular Ion [M]⁺ | 142.14700 Da |
| Key Fragmentation | α-cleavage | Loss of methyl radical (-CH₃) from N-methylamine group. Cleavage of the aminomethyl group (-CH₂NH₂). Ring-opening fragmentation pathways. |
| HRMS Confirmation | High-resolution measurement | Confirms elemental formula C₈H₁₈N₂ |
X-ray Crystallography for Solid-State Molecular Structure Determination
For a molecule such as this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This process can be challenging and often involves screening various solvents and crystallization conditions. Once a suitable crystal is obtained and analyzed, the resulting data would unequivocally establish the stereochemistry of the chiral centers and the preferred conformation of the cyclohexyl ring in the solid state. This would confirm the relative positions of the aminomethyl and N-methylamino groups (i.e., whether they are cis or trans to each other) and provide detailed geometric parameters.
Hypothetical Crystallographic Data Table for a Stereoisomer of this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1083.75 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.05 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallography experiment.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Conformational Insights
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for determining the absolute configuration of chiral centers and for studying the conformational dynamics of molecules in solution.
For this compound, which possesses chiral centers, each enantiomer would produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are sensitive to the spatial arrangement of chromophores (light-absorbing groups) and their immediate chiral environment. While the amine groups in this compound are not strong chromophores in the accessible ultraviolet region, derivatization with a suitable chromophoric group can be employed to enhance the CD signal.
The CD spectrum of such a derivative would provide insights into the preferred solution-phase conformation of the cyclohexane ring, which can exist in different chair and boat conformations. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD data to predict the expected spectra for different stereoisomers and conformers, thereby aiding in the assignment of the absolute configuration.
Hypothetical Circular Dichroism Data Table for a Derivatized Enantiomer of this compound
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| 210 | +5.2 |
| 225 | -3.8 |
| 240 | +1.5 |
Note: The data in this table is hypothetical and illustrates the type of information obtained from a CD spectroscopy experiment on a suitable derivative.
Applications of 2 Aminomethyl N Methylcyclohexan 1 Amine As a Synthetic Building Block and Reagent
Precursor for Advanced Organic Synthesis
The bifunctional nature of 2-(aminomethyl)-N-methylcyclohexan-1-amine provides a robust platform for the synthesis of intricate molecular structures. The spatial proximity of the two amine groups on the cyclohexane (B81311) frame is particularly advantageous for cyclization reactions, enabling the efficient construction of both small and large ring systems.
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. rsc.orgrsc.org The 1,2-diamine arrangement in this compound makes it an ideal precursor for the synthesis of various saturated N-heterocycles. Through condensation reactions with appropriate bifunctional electrophiles, the diamine can readily form five, six, or seven-membered rings.
For instance, reaction with dicarbonyl compounds such as α-diketones or α-keto acids can lead to the formation of substituted pyrazine (B50134) or piperazinone derivatives. Similarly, reaction with phosgene (B1210022) or its equivalents can yield cyclic ureas (imidazolidinones), while reaction with carbon disulfide can produce cyclic thioureas. The presence of the N-methyl group introduces a specific point of substitution and asymmetry within the resulting heterocyclic system. These reactions benefit from the intramolecular nature of the second cyclization step, which is often rapid and high-yielding.
| Reactant | Resulting Heterocycle Core | Reaction Type |
|---|---|---|
| Glyoxal / 1,2-Diketone | Dihydropyrazine / Piperazine | Condensation / Reduction |
| α-Halo Ketone | Piperazinone | Alkylation / Cyclization |
| Phosgene / Carbonyl Diimidazole | Imidazolidinone (Cyclic Urea) | Condensation |
| 1,2-Bis(phenylphosphino)ethane (B92611) and Formaldehyde (B43269) | Azadiphosphacycloheptane | Condensation nih.gov |
| Oxalic Acid / Dithiooxamide and Reducing Agent | Piperazine | Condensation / Reduction royalsocietypublishing.org |
Macrocyclic polyamines, such as cyclams and other azacrowns, are a significant class of compounds known for their ability to form stable complexes with metal ions and anions. researchgate.netnih.gov They are central to the fields of supramolecular chemistry, medical imaging (as contrast agent ligands), and enzyme simulation. researchgate.netnih.gov The synthesis of these large-ring structures often relies on the cyclization of linear polyamines or the condensation of smaller amine and electrophile fragments.
The compound this compound serves as a rigid, chiral building block for incorporation into such macrocycles. Standard synthetic strategies, such as the Richman-Atkins reaction involving the cyclization of a diamine with a di-sulfonate ester (e.g., tosylate) under high dilution conditions, can be employed. royalsocietypublishing.org Alternatively, condensation with dialdehydes followed by reduction is another common route to form macrocyclic polyamines. researchgate.net The inclusion of the cyclohexane unit imparts conformational rigidity to a segment of the macrocycle, which can influence its binding affinity and selectivity for specific guests. The synthesis of a 14-membered cyclic polyphosphine through the condensation of amines with 1,2-bis(phenylphosphino)ethane and formaldehyde highlights a related approach to macrocycle formation. nih.gov
Role as a Chiral Reagent or Ligand in Asymmetric Transformations
Perhaps the most significant application of derivatives of 1,2-diaminocyclohexane is in the field of asymmetric catalysis. psu.edu Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is considered a "privileged scaffold" for the construction of chiral ligands and organocatalysts due to its conformational rigidity, ready availability in both enantiomeric forms, and C2-symmetry. nih.govresearchgate.net
When used as a ligand for transition metals like rhodium, ruthenium, iridium, or manganese, DACH derivatives create a well-defined chiral environment around the metal center. nih.govrsc.org This chiral pocket can effectively control the stereochemical outcome of a variety of reactions, leading to the preferential formation of one enantiomer of the product. The N-methyl group on this compound would fine-tune the steric and electronic properties of the resulting metal complex, potentially enhancing selectivity. These ligands are typically bidentate, coordinating to the metal through both nitrogen atoms to form a stable five-membered chelate ring. Such catalytic systems are highly effective in reactions like asymmetric hydrogenation, transfer hydrogenation, and various C-C bond-forming reactions. nih.govnih.gov
| Reaction | Metal Center | Ligand Type | Typical Substrate | Achieved Enantioselectivity (ee) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Manganese(I) | PNNP Tetradentate Ligand | Ketones | Up to 85% ee nih.govrsc.org |
| Asymmetric Michael Addition | - (Organocatalyst) | Thiourea-Diamine | Nitroalkenes | High ee nih.gov |
| Asymmetric Cyclopropanation | Copper(I) | Fluorous Diamine | Styrene | Up to 47% ee researchgate.net |
| Asymmetric Hydroformylation | Rhodium | Bis(aminophosphine) | Styrene, Vinyl Acetate | Up to 51% ee researchgate.net |
Scaffold for the Development of Novel Catalytic Systems
Beyond its direct use in ligands, the rigid framework of this compound makes it an excellent scaffold for building more complex catalytic systems. nih.gov The differential reactivity of the primary and secondary amines allows for selective functionalization. For example, the primary amine can be selectively reacted to introduce phosphine (B1218219), thiourea, or other functional groups while the secondary amine remains available for further modification or to act as a basic site.
This modularity is key to developing bifunctional catalysts, where one part of the molecule binds the substrate while another part performs the catalytic transformation. A prominent example is the Takemoto catalyst, a thiourea-based organocatalyst built on the DACH scaffold, which activates substrates through hydrogen bonding. researchgate.net The cyclohexane backbone ensures that the functional groups are held in a specific, predictable spatial arrangement, which is crucial for achieving high levels of stereocontrol.
Furthermore, these diamine scaffolds can be immobilized on solid supports, such as mesoporous silica, to create heterogeneous catalysts. nih.gov These supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are important considerations for sustainable and industrial-scale chemical processes. The defined pore structure of such materials can even enhance the chirality of the catalytic system. nih.gov
Future Research Directions and Emerging Trends
Exploration of Bio-inspired Synthetic Pathways
The increasing demand for sustainable and environmentally friendly chemical manufacturing processes has spurred research into bio-inspired and biocatalytic synthetic routes. While traditional chemical synthesis of complex amines can be resource-intensive, biosynthesis using microbial factories presents a green alternative. nih.gov High-performance microbes like Escherichia coli and Corynebacterium glutamicum have been successfully engineered to produce various linear diamines, such as 1,5-diaminopentane (cadaverine) and 1,4-diaminobutane (B46682) (putrescine), from renewable feedstocks. nih.gov
Future research will likely focus on adapting these metabolic engineering strategies to produce more complex cyclic diamines like 2-(aminomethyl)-N-methylcyclohexan-1-amine. This could involve the discovery or engineering of novel enzymatic pathways capable of synthesizing the cyclohexane (B81311) ring and performing stereoselective amination. Another promising avenue is the use of natural α-amino acids as starting materials for the synthesis of chiral amines by modifying the α-carboxy group. nih.gov For instance, chiral 1,2-diamines have been successfully synthesized from glutamic acid and lysine. nih.gov Researchers could explore similar pathways, potentially using enzymes to catalyze key steps, to create a sustainable and highly specific route to this compound and its derivatives. The development of such bio-inspired pathways would not only reduce the environmental footprint but also offer superior control over the molecule's chirality, a critical factor in many of its potential applications. nsf.gov
Table 1: Comparison of Conventional vs. Potential Bio-Inspired Synthesis
| Feature | Conventional Chemical Synthesis | Potential Bio-Inspired Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based feedstocks | Renewable resources (e.g., glucose, amino acids) nih.gov |
| Process Conditions | Often requires high temperature/pressure, harsh reagents | Mild, aqueous conditions (e.g., fermentation) |
| Stereoselectivity | May require chiral resolution or complex asymmetric steps | High potential for inherent stereoselectivity via enzymes |
| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower carbon footprint, biodegradable waste streams |
| Key Challenge | Cost and complexity of multi-step synthesis | Discovery and engineering of novel enzymatic pathways |
Design of Smart Catalytic Systems incorporating this compound
The unique stereochemistry and bidentate nature of this compound make it an excellent candidate as a chiral ligand in asymmetric catalysis. The next frontier in this field is the development of "smart" catalytic systems that exhibit tunable activity in response to external stimuli. These systems can lead to enhanced reaction control, easier catalyst separation, and improved efficiency.
Future work could involve incorporating this diamine into polymeric structures to create recyclable catalysts for processes like asymmetric transfer hydrogenation (ATH). nih.gov For example, iridium complexes with polymeric chiral diamine ligands have demonstrated excellent enantioselectivities (up to 99% ee) and high total turnover numbers, showcasing the potential for robust and reusable catalytic systems. nih.gov
Furthermore, the diamine could be integrated into supramolecular assemblies or metal-organic frameworks (MOFs) where its coordination environment can be altered by external triggers such as light, temperature, pH, or the presence of specific ions. This allows for on-demand switching of catalytic activity or selectivity. The concept of ligand cooperation, where the diamine ligand works in synergy with another ligand (like an N-heterocyclic carbene or a phosphine) within a metal complex, is another promising area. nih.govresearchgate.net Such cooperative systems, like the well-established Ru(II)-bisphosphine-diamine catalysts, can achieve superior performance in asymmetric hydrogenations. nih.gov Designing a smart system around this compound could involve creating a catalyst that changes its cooperative behavior based on environmental cues, offering a sophisticated level of reaction control.
Advanced in situ Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. While traditional analytical methods provide a "before and after" picture of a chemical reaction, advanced in situ and operando spectroscopic techniques allow researchers to observe the catalyst and reacting molecules in real-time, under actual operating conditions. osti.gov
Future research should employ these powerful tools to elucidate the precise role of this compound within a catalytic cycle. Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can identify transient intermediates and catalyst-substrate complexes, providing direct evidence for proposed mechanistic pathways. osti.gov For metal-based catalysts incorporating this diamine as a ligand, in situ X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) performed at synchrotron facilities can track the dynamic changes in the metal's oxidation state and coordination environment throughout the reaction. osti.govrsc.org
By applying these techniques, researchers can answer critical questions: How does the ligand's conformation influence enantioselectivity? What are the key intermediates in the catalytic cycle? What are the mechanisms of catalyst activation and deactivation? The insights gained from these studies will be invaluable for optimizing reaction conditions and designing next-generation catalysts with improved activity, selectivity, and stability. rsc.org
Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Amine Derivatives
The convergence of computational chemistry and artificial intelligence is revolutionizing catalyst discovery and optimization. Machine learning (ML) and deep learning models can analyze vast datasets to identify complex structure-property relationships, significantly accelerating the design-test-learn cycle. umich.edunih.gov
For derivatives of this compound, ML offers several exciting research directions. One key area is the development of quantitative structure-activity relationship (QSAR) and quantitative structure-enantioselectivity relationship (QSER) models. By training algorithms on datasets of catalysts derived from this amine scaffold, these models could predict the catalytic performance (e.g., yield, turnover frequency, enantiomeric excess) of new, unsynthesized derivatives. rsc.org This predictive power allows for the rapid computational screening of thousands of potential catalyst structures, identifying the most promising candidates for experimental validation. researchgate.net
Recent work has shown the power of ML in predicting outcomes for chiral catalysts and understanding complex reaction networks. rsc.orgnih.gov For example, deep learning models are being developed to predict the enantiomeric outcome of enzyme-catalyzed reactions by representing the chirality of substrates. nih.gov A similar approach could be used for organocatalysts or metal complexes involving this compound. By using molecular descriptors that capture the three-dimensional and electronic features of the catalyst, ML models can predict enantioselectivity with remarkable accuracy, complementing traditional chemical intuition and DFT calculations. rsc.orgresearchgate.net
Table 2: Potential Machine Learning Applications for this compound Derivatives
| Machine Learning Model Type | Application Area | Predicted Property | Potential Impact |
|---|---|---|---|
| Classification | Catalyst Screening | Reactive vs. Non-reactive catalyst-substrate pairs | Eliminates unpromising candidates early in the design phase |
| Regression (QSPR/QSER) | Catalyst Optimization | Enantiomeric excess (ee), Yield, Turnover Number (TON) | Guides rational design of catalysts with enhanced performance rsc.org |
| Deep Learning | Mechanistic Insight | Transition state energies, Reaction pathway prediction | Accelerates understanding of complex reaction mechanisms nih.gov |
| Generative Models | Novel Catalyst Discovery | Proposes new molecular structures for catalysts | Expands the chemical space beyond intuitively designed molecules |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
